molecular formula C13H21N B13286744 Methyl({1-[4-(2-methylpropyl)phenyl]ethyl})amine

Methyl({1-[4-(2-methylpropyl)phenyl]ethyl})amine

Cat. No.: B13286744
M. Wt: 191.31 g/mol
InChI Key: RPPIZVWRNHDAHT-UHFFFAOYSA-N
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Description

Methyl({1-[4-(2-methylpropyl)phenyl]ethyl})amine is a secondary amine characterized by a methyl group attached to the nitrogen atom and a phenethyl backbone substituted with a 2-methylpropyl (isobutyl) group at the para position of the aromatic ring. Its structure combines lipophilic (aromatic and branched alkyl) and hydrophilic (amine) moieties, enabling interactions with biological targets or organic matrices .

For instance, amine-based extractants with similar alkylaryl motifs are used in metal ion separation processes .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-methyl-1-[4-(2-methylpropyl)phenyl]ethanamine

InChI

InChI=1S/C13H21N/c1-10(2)9-12-5-7-13(8-6-12)11(3)14-4/h5-8,10-11,14H,9H2,1-4H3

InChI Key

RPPIZVWRNHDAHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({1-[4-(2-methylpropyl)phenyl]ethyl})amine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as phase transfer catalysis and automated monitoring systems .

Chemical Reactions Analysis

Types of Reactions

Methyl({1-[4-(2-methylpropyl)phenyl]ethyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl({1-[4-(2-methylpropyl)phenyl]ethyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl({1-[4-(2-methylpropyl)phenyl]ethyl})amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural homology with Methyl({1-[4-(2-methylpropyl)phenyl]ethyl})amine, differing primarily in substituents on the aromatic ring or amine group:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
This compound C₁₃H₂₁N 191.31 g/mol -NHCH₃, -C₆H₄-(2-methylpropyl) Drug intermediates, extractants
Ethyl({1-[4-(2-methylpropoxy)phenyl]ethyl})amine C₁₄H₂₃NO 221.34 g/mol -NHCH₂CH₃, -C₆H₃-O-(2-methylpropyl) Catalysis, surfactants
(2-Methylpropyl)({1-[4-(methylthio)phenyl]ethyl})amine C₁₃H₂₁NS 223.38 g/mol -NHCH₂CH(CH₂)₂, -C₆H₃-SCH₃ Antioxidant synthesis
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine C₁₈H₂₃NO 269.38 g/mol -NHCH₂CH(CH₂)₂, -C₆H₃-OCH₂C₆H₅ Polymer additives

Key Observations:

  • Electronic Effects : Substitutions like -SCH₃ (methylthio) or -OCH₂C₆H₅ (benzyloxy) alter electron density on the aromatic ring, affecting binding affinity in receptor-ligand interactions .
  • Steric Hindrance : Bulkier substituents (e.g., benzyloxy) may limit conformational flexibility, reducing reactivity in catalytic applications .

Performance in Separation Chemistry

Amine-based extractants with arylalkyl structures, such as Alamine 336 and TOA (trioctylamine), are benchmark compounds for metal ion separation. This compound could exhibit superior selectivity for transition metals (e.g., Zr/Hf) due to its balanced lipophilicity and steric profile. However, acidic extractants like Cyanex 272 outperform amine derivatives in high-pH environments .

Pharmacological Potential

Compounds like [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol () and triazole derivatives () share functional group similarities.

Research Findings and Data

Future Research Directions

Structure-Activity Relationships : Modify the aromatic substituents (e.g., halogenation) to enhance bioactivity or selectivity .

Industrial Applications : Test efficacy in solvent extraction for rare-earth separation, benchmarking against TOA and Alamine 336 .

Biological Activity

Methyl({1-[4-(2-methylpropyl)phenyl]ethyl})amine, often referred to as a derivative of phenethylamine, has garnered attention for its diverse biological activities. This compound is structurally related to various psychoactive substances and has implications in pharmacology and toxicology. This article delves into its biological activity, providing research findings, case studies, and data in a structured format.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C13H19N
  • Molecular Weight : 191.30 g/mol
  • IUPAC Name : Methyl(1-(4-(2-methylpropyl)phenyl)ethyl)amine

Biological Activity Overview

The biological activity of this compound encompasses various mechanisms, including:

  • Receptor Interaction : The compound interacts with neurotransmitter receptors, particularly those associated with the central nervous system (CNS), which may contribute to stimulant effects.
  • Enzyme Inhibition : Research indicates potential inhibition of specific enzymes involved in neurotransmitter metabolism, leading to altered levels of serotonin and dopamine in the brain.
  • Dopaminergic Activity : this compound has shown potential as a dopaminergic agent, influencing mood and cognitive functions. Studies suggest that compounds with similar structures can enhance dopamine release, affecting reward pathways in the brain.
  • Serotonin Modulation : The compound may also modulate serotonin levels, which can impact mood regulation and anxiety responses. This mechanism is crucial for understanding its potential therapeutic applications in mood disorders.
  • Phospholipidosis Induction : Some research highlights that compounds similar to this compound can induce phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. This effect is mediated through interactions with lysosomal phospholipases, which could have toxicological implications .

1. Neuropharmacological Effects

A study examining the neuropharmacological profile of similar compounds indicated that derivatives like this compound could exhibit stimulant properties akin to amphetamines. The study noted increased locomotor activity in animal models, suggesting enhanced dopaminergic transmission.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Dopaminergic ActivityEnhances dopamine release; potential stimulant effects ,
Serotonin ModulationAlters serotonin levels; impacts mood regulation
Phospholipidosis InductionInduces accumulation of phospholipids; potential toxicity

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